molecular formula C10H15NO3 B14263217 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol CAS No. 139579-79-6

2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol

Cat. No.: B14263217
CAS No.: 139579-79-6
M. Wt: 197.23 g/mol
InChI Key: JJKVAJYGJKMVGT-UHFFFAOYSA-N
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Description

2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxymethoxy group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple steps. One common method starts with the reaction of 3-amino-4-hydroxybenzaldehyde with methoxymethyl chloride to form 3-amino-4-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxymethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanal, while reduction of the amino group can produce 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanamine.

Scientific Research Applications

2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Amino-4-hydroxyphenyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxymethoxy group.

    2-[3-Amino-4-methoxyphenyl]ethan-1-ol: Similar structure but with a methoxy group instead of a methoxymethoxy group.

Uniqueness

2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

139579-79-6

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-[3-amino-4-(methoxymethoxy)phenyl]ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-14-10-3-2-8(4-5-12)6-9(10)11/h2-3,6,12H,4-5,7,11H2,1H3

InChI Key

JJKVAJYGJKMVGT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)CCO)N

Origin of Product

United States

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